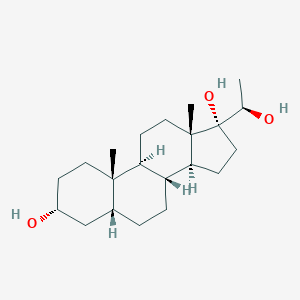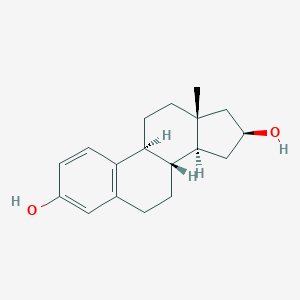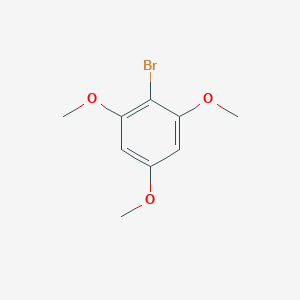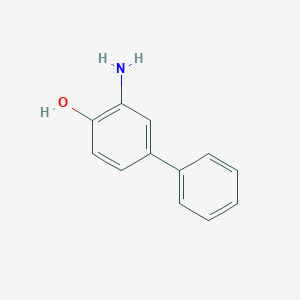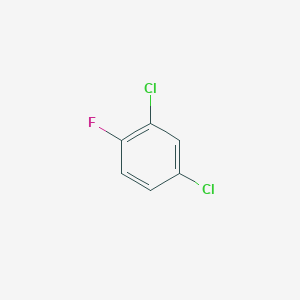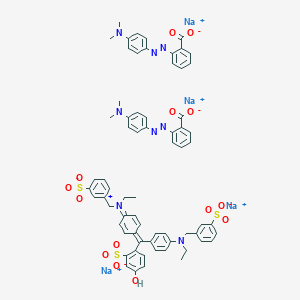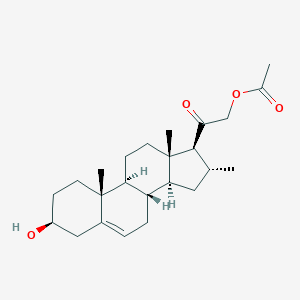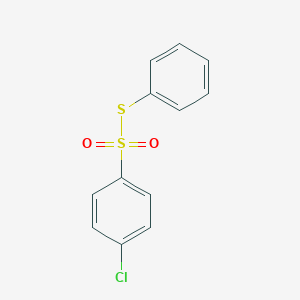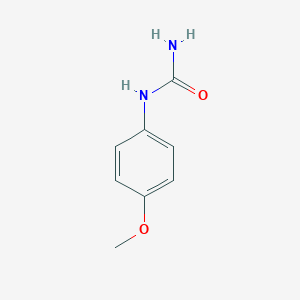
epsilon-Muurolene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-Muurolene is a sesquiterpene compound found in various plants, including ginger, turmeric, and lemongrass. It has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In
Aplicaciones Científicas De Investigación
DNA Damage and Mutagenesis Epsilon adducts like 1,N6-ethenodeoxyadenosine (epsilon dA) are significant in studying DNA damage and mutagenesis. They are produced by reactive metabolites like vinyl chloride, suggesting formation from endogenous sources as well. Research shows the mutagenic potential of epsilon dA in mammalian cells, highlighting its relevance in understanding genetic mutations and carcinogenesis (Pandya & Moriya, 1996).
Metamaterials and Optical Properties Epsilon-Muurolene's properties are explored in the context of metamaterials. Studies demonstrate the use of materials with both negative epsilon and negative mu in low-loss negative-index materials for near-infrared wavelengths. This has significant implications for the design and fabrication of novel optical materials and devices (Zhang et al., 2005).
Enzymatic Repair Mechanisms The enzymology of repair of etheno-adducts like epsilon adducts is crucial in understanding cellular DNA repair mechanisms. These adducts are formed through reactions with oxidised metabolites and are implicated in lipid peroxidation processes. Their repair is vital for maintaining genetic stability, with studies detailing the role of specific DNA glycosylases in this process (Gros, Ishchenko, & Saparbaev, 2003).
Bone Cell Response to Mechanical Strain Epsilon-muurolene is relevant in biomechanics research, particularly in studying bone cells' response to mechanical strains. Research on human osteoblast-like cells shows significant effects of controlled strains, which has implications for understanding bone health and treatment strategies (Fermor et al., 1998).
Quantum Properties in Cold Fermi Gases Epsilon-Muurolene's properties are also explored in quantum physics, particularly in studying the BEC-BCS crossover in cold fermi gases. This research provides insights into the behavior of quantum gases and potential applications in quantum computing and condensed matter physics (Chen & Nakano, 2006).
Cross-National Research in Mental Health Its applications extend to psychiatric research, as seen in the EPSILON Study, which aims to develop standardized instruments for cross-national research in mental health. This is crucial for enhancing our understanding of global mental health trends and treatments (Becker et al., 2000).
Radio-Frequency Applications and Metacomposites Epsilon-Muurolene's role in the development of radio-frequency applications and metacomposites is significant. Research shows its applications in electromagnetic shielding and novel antenna designs, indicating its potential in advancing wireless communication technologies (Qu et al., 2020).
Propiedades
Número CAS |
1136-29-4 |
|---|---|
Nombre del producto |
epsilon-Muurolene |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3 |
Clave InChI |
NOLWRMQDWRAODO-ZNMIVQPWSA-N |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
SMILES canónico |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






